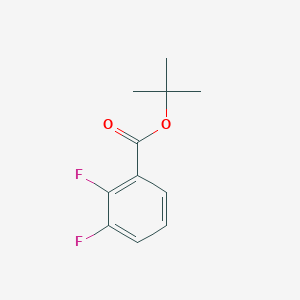

tert-Butyl 2,3-difluorobenzoate

CAS No.: 1339524-27-4

Cat. No.: VC11690859

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339524-27-4 |

|---|---|

| Molecular Formula | C11H12F2O2 |

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | tert-butyl 2,3-difluorobenzoate |

| Standard InChI | InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 |

| Standard InChI Key | JIQHQAHVSQGLSI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F |

Introduction

Tert-butyl 2,3-difluorobenzoate is an organic compound characterized by its molecular formula, C11H12F2O2, and a molecular weight of approximately 214.21 g/mol, although specific data for this compound indicates a molecular weight not explicitly listed. It features a tert-butyl ester group attached to a benzene ring substituted with two fluorine atoms at the 2 and 3 positions. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications due to its unique chemical properties imparted by the fluorine substituents.

Synthesis and Reactions

Tert-butyl 2,3-difluorobenzoate can be synthesized through the esterification of 2,3-difluorobenzoic acid with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. Continuous flow reactors may be used in industrial settings to optimize reaction conditions and improve yield.

Reaction Types and Conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in methanol | 2,3-Difluoro-4-methoxybenzoate (analogous reaction) |

| Reduction | Lithium aluminum hydride in dry ether | 2,3-Difluorobenzoic acid |

| Hydrolysis | Acidic or basic conditions | 2,3-Difluorobenzoic acid |

Applications and Research Findings

Tert-butyl 2,3-difluorobenzoate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique fluorine substitution pattern enhances its reactivity and potential biological activity. While specific biological activity data for this compound is limited, similar fluorinated compounds are known to interact with enzymes and receptors, suggesting potential applications in drug development.

Biological Activity:

-

Potential Interactions: The fluorine substituents may enhance binding affinity and selectivity towards specific enzymes or receptors.

-

Pharmaceutical Applications: It is recognized for its role as an intermediate in drug development due to its ability to interact with various biological targets.

Storage and Handling

Tert-butyl 2,3-difluorobenzoate should be stored in a dry environment, often under refrigeration or frozen conditions to maintain stability. It is used primarily in research and development settings, and its handling requires appropriate safety precautions due to potential chemical hazards.

Storage Conditions:

-

Temperature: Frozen conditions (dry ice transport recommended).

-

Safety Precautions: Use protective equipment and follow standard laboratory safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume